molecular formula C5H8F2O3 B3043771 2,2-Difluoroethyl ethyl carbonate CAS No. 916678-14-3

2,2-Difluoroethyl ethyl carbonate

Cat. No.: B3043771
CAS No.: 916678-14-3
M. Wt: 154.11 g/mol
InChI Key: WXVCMUWGHFXASO-UHFFFAOYSA-N
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Description

2,2-Difluoroethyl ethyl carbonate (CAS 916678-14-3) is a fluorinated organic compound with the molecular formula C5H8F2O3, serving as a valuable electrolyte solvent or co-solvent in advanced lithium-ion battery research . Its primary research value lies in enhancing the performance of high-voltage lithium battery systems. When formulated into electrolyte solutions, this carbonate compound contributes to the formation of stable solid-electrolyte interphase (SEI) layers, which is critical for improving a battery's cycling performance and Coulombic efficiency, particularly under demanding high-voltage conditions . Researchers utilize this compound to develop electrolytes with superior properties. It is commonly combined with other carbonate solvents such as ethylene carbonate, dimethyl carbonate, or fluoroethylene carbonate, along with various lithium salts, to create optimized electrolyte formulations for next-generation cathode materials . This makes it a critical component in studies aimed at increasing energy density and longevity of lithium-based energy storage systems. Please Note: This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material according to all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoroethyl ethyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O3/c1-2-9-5(8)10-3-4(6)7/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVCMUWGHFXASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601258395
Record name Carbonic acid, 2,2-difluoroethyl ethyl ester
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Molecular Weight

154.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916678-14-3
Record name Carbonic acid, 2,2-difluoroethyl ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916678-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, 2,2-difluoroethyl ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Double-Edged Sword: A Technical Guide to the Thermal Decomposition Mechanisms of Fluorinated Ethyl Carbonates in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role and Inherent Instability of Fluorinated Carbonates

Fluorinated ethyl carbonates, most notably fluoroethylene carbonate (FEC), have become indispensable additives in the electrolytes of modern lithium-ion batteries (LIBs). Their primary function is to facilitate the formation of a stable solid electrolyte interphase (SEI) on the anode surface, particularly on high-capacity materials like silicon. This protective layer is crucial for preventing continuous electrolyte decomposition, thus enhancing the battery's lifespan and performance. However, the very reactivity that makes FEC an effective SEI former also renders it susceptible to thermal decomposition, a process that can paradoxically undermine battery safety and longevity. This guide provides a comprehensive exploration of the thermal decomposition mechanisms of fluorinated ethyl carbonates, offering researchers, scientists, and drug development professionals a detailed understanding of the intricate chemical pathways involved, their impact on battery performance, and the analytical methodologies used to investigate them.

Core Decomposition Pathways: A Tale of Two Mechanisms

The thermal degradation of fluorinated ethyl carbonates can proceed through several pathways, broadly categorized as unimolecular and bimolecular reactions. The prevailing mechanism is highly dependent on the temperature, the presence of other electrolyte components, and the electrochemical environment.

Unimolecular Decomposition: The Inherent Instability

At elevated temperatures, fluorinated ethyl carbonates can undergo unimolecular decomposition through ring-opening reactions. Computational studies have shown that these reactions can lead to the elimination of CO2 and the formation of various byproducts.[1][2][3] For FEC, a primary unimolecular decomposition pathway involves the cleavage of the carbonate ring to produce acetaldehyde and carbon dioxide.[3]

Caption: LiPF6-catalyzed decomposition of FEC.

The Solid Electrolyte Interphase (SEI): A Product of Controlled Decomposition

While uncontrolled thermal decomposition is detrimental, the initial, electrochemically driven decomposition of FEC during the first few charging cycles is essential for forming a stable SEI.

FEC is designed to be reduced at a higher potential than the main electrolyte solvents (like ethylene carbonate, EC). [4]This preferential reduction leads to the formation of a robust, LiF-rich SEI layer. [5][6][7]The in-situ formation of LiF is considered highly beneficial as it is a good electronic insulator and possesses high mechanical strength, which is particularly important for accommodating the large volume changes of silicon anodes. [6][8] Theoretical studies using Density Functional Theory (DFT) have shown that the reductive decomposition of FEC most plausibly leads to the formation of lithium fluoride (LiF). [8][9]The LiF moieties are believed to act as a "glue" within the organic components of the SEI, enhancing its structural integrity. [8][9]

Decomposition Product Formation Pathway Impact on SEI/Battery Supporting Evidence
Lithium Fluoride (LiF) Reductive decomposition of FEC on the anode surface. Forms a stable, mechanically robust, and electronically insulating SEI layer. [5][6][7] XPS and ToF-SIMS analysis of cycled electrodes. [6][7]DFT calculations. [8][9]
Polymeric Species Polymerization of FEC decomposition fragments. Contributes to the organic matrix of the SEI, influencing its ionic conductivity and flexibility. [6] FTIR and XPS have identified oligomeric polyene species. [6]
Hydrogen Fluoride (HF) Reaction of FEC with Lewis acids (e.g., PF5) in the presence of protic impurities. [10] Highly corrosive, can attack cathode materials leading to transition metal dissolution and capacity fade. [10] Detected in aged electrolytes.
Phosphorus Oxyfluoride (POF3) Reaction of LiPF6 with trace water, often in conjunction with carbonate decomposition. [11][12][13] Contributes to further decomposition of the electrolyte and can be a precursor to HF formation. Identified as a gaseous product of thermal decomposition. [12][13]

| Carbon Dioxide (CO2) | Unimolecular decomposition of FEC at elevated temperatures. [1][2][3]| Gas generation can lead to cell swelling and increased internal pressure, posing a safety risk. | Detected by GC-MS analysis of headspace gas from heated cells. |

Investigative Methodologies: Unraveling the Decomposition Pathways

A multi-faceted analytical approach is required to fully characterize the complex thermal decomposition mechanisms of fluorinated ethyl carbonates. This typically involves a combination of computational modeling and experimental techniques.

Computational Approaches: The Power of Prediction
  • Density Functional Theory (DFT): DFT calculations are invaluable for predicting the thermodynamics and kinetics of various decomposition reactions. [8][9][14][15][16][17][18][19][20]They can be used to determine the most likely reaction pathways and identify the structure of intermediate and final products. [8][9][14][15][16][17][18][19][20]

Experimental Protocols: A Step-by-Step Guide

A typical experimental workflow to investigate FEC thermal decomposition involves the following steps:

  • Sample Preparation:

    • Prepare the electrolyte by dissolving LiPF6 in a mixture of carbonate solvents, including a known concentration of FEC, inside an argon-filled glovebox to minimize moisture and oxygen contamination.

    • Assemble coin cells with the prepared electrolyte and the desired electrode materials.

    • For thermal aging studies, seal the electrolyte in a pressure-resistant container.

  • Accelerated Aging:

    • Subject the sealed electrolyte samples or coin cells to elevated temperatures (e.g., 60-85°C) for a defined period to induce thermal decomposition.

  • Analysis of Gaseous Products:

    • Gas Chromatography-Mass Spectrometry (GC-MS):

      • Carefully puncture the aged coin cell or open the sealed container in a controlled environment.

      • Collect a sample of the headspace gas using a gas-tight syringe.

      • Inject the gas sample into the GC-MS to separate and identify the volatile decomposition products, such as CO2, ethylene, and various fluorinated compounds. [21]

  • Analysis of Liquid and Solid Products:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Extract the aged electrolyte.

      • Analyze the liquid phase using multinuclear NMR (e.g., 1H, 13C, 19F, 31P) to identify and quantify soluble decomposition products.

    • Fourier-Transform Infrared Spectroscopy (FTIR):

      • Disassemble the aged coin cell in a glovebox.

      • Wash the electrode surfaces with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

      • Analyze the surface of the electrodes using Attenuated Total Reflectance (ATR)-FTIR to identify the functional groups of the SEI components. [21] * X-ray Photoelectron Spectroscopy (XPS):

      • Transfer the washed electrodes to the XPS chamber without exposure to air.

      • Perform XPS analysis to determine the elemental composition and chemical states of the elements on the electrode surface, providing detailed information about the SEI composition (e.g., the presence of LiF, Li2CO3, and organic species). [6][21] * Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS):

      • Use ToF-SIMS for depth profiling of the SEI layer to understand the distribution of different chemical species as a function of depth. [6]

Caption: Experimental workflow for analyzing FEC decomposition.

Impact on Battery Performance and Safety: The Broader Implications

The thermal decomposition of fluorinated ethyl carbonates has a profound impact on the overall performance and safety of lithium-ion batteries.

  • Gas Generation and Cell Swelling: The production of gaseous byproducts like CO2 can lead to an increase in the internal pressure of the cell, causing it to swell. [10]This can lead to mechanical failure and, in severe cases, breach of the cell casing.

  • Capacity Fade: The consumption of the active electrolyte and the formation of a resistive SEI layer can lead to a gradual loss of capacity. [10]Furthermore, the generation of corrosive species like HF can damage the cathode, leading to the dissolution of transition metals and further capacity degradation. [10]* Thermal Runaway: The exothermic nature of some decomposition reactions can contribute to an increase in the cell's temperature. [11]If this heat is not dissipated effectively, it can trigger a cascade of further exothermic reactions, leading to thermal runaway, a severe safety hazard.

Caption: Consequences of FEC thermal decomposition.

Conclusion: A Path Forward

The thermal decomposition of fluorinated ethyl carbonates is a complex interplay of chemical reactions that significantly influences the performance, longevity, and safety of lithium-ion batteries. While their ability to form a stable, LiF-rich SEI is a major advantage, their inherent thermal instability, particularly in the presence of LiPF6, presents a significant challenge. A thorough understanding of the underlying decomposition mechanisms, facilitated by a combination of advanced computational and experimental techniques, is paramount for the development of more stable electrolytes and safer, next-generation energy storage systems. Future research should focus on developing alternative additives or electrolyte formulations that can provide the benefits of FEC without its detrimental thermal decomposition characteristics.

References

  • Kim, K., Park, I., et al. (2016). Understanding the thermal instability of fluoroethylene carbonate in LiPF6-based electrolytes for lithium ion batteries. Electrochimica Acta, 225. [Link]

  • Al-Sadat, T. I., et al. (2025). Enhanced Solid Electrolyte Interphase Layer in Li-Ion Batteries with Fluoroethylene Carbonate Additives Evidenced by Liquid-Phase Transmission Electron Microscopy. ACS Nano. [Link]

  • Wang, Q., et al. (2023). Thermal Decomposition Mechanism of PF5 and POF3 with Carbonate-Based Electrolytes During Lithium-Ion Batteries' Thermal Runaway. Molecules, 28(14), 5489. [Link]

  • Ushirogata, K., Sodeyama, K., Okuno, Y., & Tateyama, Y. (2016). Decomposition of the fluoroethylene carbonate additive and the glue effect of lithium fluoride products for the solid electrolyte interphase: an ab initio study. Physical Chemistry Chemical Physics, 18(12), 8565-8572. [Link]

  • Campion, C. L., Li, W., & Lucht, B. L. (2004). Decomposition reactions of ethylene carbonate based lithium-ion battery electrolytes. Abstracts of Papers of the American Chemical Society, 228, U1308-U1308. [Link]

  • Nakahara, H., et al. (2014). Investigation of the Solid Electrolyte Interphase Formed by Fluoroethylene Carbonate on Si Electrodes. Journal of The Electrochemical Society, 161(6), A1079-A1084. [Link]

  • Campion, C. L., Li, W., & Lucht, B. L. (2005). Thermal decomposition of LiPF 6-based electrolytes for lithium-ion batteries. Journal of The Electrochemical Society, 152(12), A2327. [Link]

  • Le Caër, S., et al. (2021). Reaction Mechanisms of Fluoroethylene Carbonate Degradation, an Additive of Lithium‐Ion Batteries, Unraveled by Radiation Chemistry. ChemPhysChem, 22(10), 945-954. [Link]

  • Campion, C. L., Li, W., & Lucht, B. L. (2005). Thermal Decomposition of LiPF[sub 6]-Based Electrolytes for Lithium-Ion Batteries. Journal of The Electrochemical Society, 152(12), A2327. [Link]

  • Campion, C. L., Li, W., & Lucht, B. L. (2005). Thermal Decomposition of LiPF6-Based Electrolytes for Lithium-Ion Batteries. Journal of The Electrochemical Society, 152(12), A2327. [Link]

  • Gachot, G., et al. (2011). Thermal Stability of Fluoroethylene Carbonate (FEC) Containing Electrolytes Using LiPF 6 As Conductive Salt. ECS Meeting Abstracts, MA2011-02(38), 2445. [Link]

  • Schroder, K. W., et al. (2015). The Effect of Fluoroethylene Carbonate as an Additive on the Solid Electrolyte Interphase on Silicon Lithium-Ion Electrodes. ACS Applied Materials & Interfaces, 7(32), 17835-17846. [Link]

  • Jin, Y., et al. (2018). Fluoroethylene Carbonate and Vinylene Carbonate Reduction: Understanding the Solid-Electrolyte Interphase Formation on Silicon Electrodes. The Journal of Physical Chemistry C, 122(25), 13572-13581. [Link]

  • Liu, Y., et al. (2019). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 53(15), 8968-8977. [Link]

  • Benayad, A., et al. (2020). Influence of Carbonate Solvents on Solid Electrolyte Interphase Composition over Si Electrodes Monitored by In Situ and Ex Situ Spectroscopies. ACS Omega, 5(28), 17355-17365. [Link]

  • Paultre, C.-B., Mebel, A. M., & O’Shea, K. E. (2022). Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. The Journal of Physical Chemistry A, 126(46), 8753-8760. [Link]

  • Paultre, C.-B., Mebel, A. M., & O’Shea, K. E. (2022). Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. The Journal of Physical Chemistry A, 126(46), 8753-8760. [Link]

  • Sun, W., et al. (2020). Unimolecular decomposition of pentacyclic carbonates: a computational kinetic study. Combustion and Flame, 218, 237-246. [Link]

  • Zhang, L., et al. (2023). Tuning Fluorination of Carbonates for Lithium-Ion Batteries: A Theoretical Study. The Journal of Physical Chemistry B, 127(13), 3049-3059. [Link]

  • Paultre, C.-B., Mebel, A. M., & O’Shea, K. E. (2022). Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. The Journal of Physical Chemistry A, 126(46), 8753-8760. [Link]

  • Leung, K. (2014). Modeling Electrochemical Decomposition of Fluoroethylene Carbonate on Silicon Anode Surfaces in Lithium Ion Batteries. The Journal of Physical Chemistry C, 118(4), 1997-2005. [Link]

  • Welch, C. R., et al. (2023). Modeling the Unimolecular Decay Dynamics of the Fluorinated Criegee Intermediate, CF3CHOO. Molecules, 28(14), 5438. [Link]

  • Foreman, E. S., et al. (2021). On the Unimolecular Breakdown Products of Short Deprotonated Per‐ and Poly‐Fluorinated Acids and Alcohols. Journal of the American Society for Mass Spectrometry, 32(11), 3007-3015. [Link]

  • Sun, W., et al. (2020). Unimolecular decomposition of pentacyclic carbonates: a computational kinetic study. Combustion and Flame, 218, 237-246. [Link]

  • Sun, W., et al. (2020). Unimolecular decomposition of pentacyclic carbonates: A computational kinetic study. Combustion and Flame, 218, 237-246. [Link]

  • Leung, K. (2014). Modeling Electrochemical Decomposition of Fluoroethylene Carbonate on Silicon Anode Surfaces in Lithium Ion Batteries. The Journal of Physical Chemistry C, 118(4), 1997-2005. [Link]

  • Ushirogata, K., Sodeyama, K., Okuno, Y., & Tateyama, Y. (2016). Decomposition of the fluoroethylene carbonate additive and the glue effect of lithium fluoride products for the solid electrolyte interphase: An ab initio study. Physical Chemistry Chemical Physics, 18(12), 8565-8572. [Link]

  • Zhang, J., et al. (2021). Exploring the redox decomposition of ethylene carbonate–propylene carbonate in Li-ion batteries. Materials Advances, 2(14), 4769-4775. [Link]

Sources

Methodological & Application

Application Note: Synergistic Interphase Engineering with 2,2-Difluoroethyl Ethyl Carbonate (DFDEC)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 2,2-difluoroethyl ethyl carbonate in lithium metal battery electrolytes Content Type: Detailed Application Notes and Protocols

Executive Summary

This compound (DFDEC) (CAS: 916678-14-3) represents a critical advancement in fluorinated solvent engineering for high-voltage Lithium Metal (LMB) and Lithium-Ion Batteries (LIB).[1] Unlike conventional linear carbonates (e.g., Diethyl Carbonate, DEC) which suffer from poor oxidative stability, or heavily fluorinated solvents which often compromise ionic conductivity, DFDEC offers a "Goldilocks" balance. Its locally polar -CHF2 motif enables the formation of a robust, solvent-anion synergistic Solid Electrolyte Interphase (SEI) while maintaining sufficient solvation power for fast ion transport.[2]

This guide details the protocol for formulating DFDEC-based electrolytes to achieve >4.5V oxidative stability and dendrite suppression in Li-metal anodes.

Material Profile & Mechanism

Chemical Identity
  • IUPAC Name: Ethyl 2,2-difluoroethyl carbonate[3][4][5][6][7][8][9][10][11][12][13]

  • Common Abbreviation: DFDEC (or DFEEC)

  • CAS Number: 916678-14-3[3][5][9][14][15][16][17]

  • Molecular Formula: C5H8F2O3

  • Structure: CH3-CH2-O-C(=O)-O-CH2-CHF2

Mechanistic Advantage: The "Balanced Interphase" Theory

Standard electrolytes rely heavily on salt anion decomposition (e.g., LiFSI, LiPF6) to form a protective LiF-rich SEI. However, anion-derived SEIs can be mechanically brittle. DFDEC introduces a Solvent-Derived Component via the defluorination of the -CHF2 group.

  • Anode (Li Metal/Graphite): The -CHF2 group accepts electrons, decomposing to form an elastic, organic-inorganic hybrid SEI that suppresses dendrites more effectively than pure inorganic LiF.

  • Cathode (High Ni NMC): The electron-withdrawing fluorine atoms lower the HOMO (Highest Occupied Molecular Orbital) energy level, extending anodic stability beyond 4.5V vs Li/Li+.

Experimental Protocol: Electrolyte Formulation

Materials & Pre-requisites
  • Solvent: this compound (DFDEC), Battery Grade (>99.9%, H2O <10 ppm).

  • Salt: Lithium bis(fluorosulfonyl)imide (LiFSI) or Lithium hexafluorophosphate (LiPF6).

  • Additives (Optional): Fluoroethylene carbonate (FEC) for anode wetting; Vinylene Carbonate (VC).

  • Environment: Argon-filled Glovebox (O2 < 0.5 ppm, H2O < 0.5 ppm).

Formulation Workflow

Objective: Prepare 10 mL of 1.0 M LiFSI in DFDEC.

  • Solvent Drying:

    • Although battery-grade solvents are dry, store DFDEC over activated 4Å molecular sieves for 48 hours prior to use.

    • Critical Check: Verify water content via Karl Fischer titration. Target < 10 ppm.

  • Salt Weighing:

    • Calculate mass of LiFSI required.

    • Target: 1.0 M in 10 mL

      
       1.87 g LiFSI (Note: Molarity is mol/L solution; for precision, prepare by weight using density 
      
      
      
      for fluorinated carbonates, or use molality).
    • Protocol Recommendation: Weigh 1.87 g LiFSI into a volumetric flask.

  • Dissolution (Exothermic Control):

    • Add approximately 6 mL of DFDEC to the salt.

    • Caution: LiFSI dissolution is exothermic. Add solvent slowly to prevent local overheating which can degrade the salt.

    • Stir magnetically at 300 RPM until fully dissolved (clear solution).

  • Volume Adjustment:

    • Top up to the 10 mL mark with DFDEC.

    • Stir for an additional 30 minutes.

  • Filtration (Optional but Recommended):

    • Filter through a 0.2 µm PTFE syringe filter to remove any insoluble impurities or sieve dust.

Workflow Visualization

ElectrolytePrep Start Raw Materials (DFDEC, LiFSI) Drying Dehydration (4Å Sieves, 48h) Start->Drying Weighing Gravimetric Dosing (Argon Glovebox) Drying->Weighing H2O < 10ppm Mixing Dissolution (Exothermic Control) Weighing->Mixing Add Solvent Slowly Filtering Filtration (0.2 µm PTFE) Mixing->Filtering QC Quality Control (Karl Fischer / NMR) Filtering->QC End Ready Electrolyte QC->End Pass

Caption: Step-by-step workflow for the preparation of high-purity DFDEC-based electrolytes.

Cell Assembly & Testing Protocol (Li-Metal Specific)

Coin Cell Fabrication (CR2032)
  • Working Electrode: NMC811 (High Nickel) or LiFePO4.

  • Counter Electrode: Lithium Metal chip (thickness: 50 µm - 400 µm). Note: Thinner Li (50 µm) is preferred for realistic "Anode-Free" or lean-lithium simulations.

  • Separator: Polyethylene (PE) or Glass Fiber (GF). Note: GF wicks fluorinated solvents better but is thicker.

  • Electrolyte Volume: 40-60 µL (Lean electrolyte conditions test the efficacy of DFDEC better).

Formation Protocol

Fluorinated electrolytes require a specific formation cycle to establish the SEI/CEI before high-rate cycling.

  • Rest: 6 hours at OCV (Open Circuit Voltage) to ensure full wetting.

  • Formation Cycle 1: Charge at C/20 to 4.3V (or 4.5V). Discharge at C/20 to 2.8V.

  • Formation Cycle 2-3: Charge/Discharge at C/10.

  • Degassing (Pouch Cells only): If using pouch cells, cut the gas bag after Cycle 1, as fluorinated carbonates can generate initial gas during SEI formation.

Performance Benchmarking & Data Analysis

Comparative Performance Table

The following data highlights the superiority of DFDEC over standard DEC in high-voltage applications (Data synthesized from recent literature [1][2]).

ParameterStandard Electrolyte (1M LiPF6 in EC/DEC)DFDEC Electrolyte (1M LiFSI in DFDEC)Improvement Factor
Oxidative Stability ~4.3 V vs Li/Li+> 5.2 V vs Li/Li++20% Voltage Window
Li Coulombic Efficiency ~98.5%> 99.5%Dendrite Suppression
Capacity Retention < 60% (after 200 cycles @ 4.5V)> 84% (after 500 cycles @ 4.5V)Extended Cycle Life
Thermal Stability Flash Point ~31°C (DEC)Flash Point > 45°C (Est.)Safety Enhanced
Mechanistic Pathway Diagram

Understanding why DFDEC works is crucial for troubleshooting.

Mechanism cluster_0 Standard DEC Electrolyte cluster_1 DFDEC Electrolyte DEC DEC Solvent Decomp Oxidative Decomposition (>4.3V) DEC->Decomp Result1 Gas Generation & Thick, Resistive CEI Decomp->Result1 DFDEC DFDEC Solvent (-CHF2 Group) Mechanism Defluorination & Anion Synergism DFDEC->Mechanism Result2 Thin, LiF-rich SEI/CEI (High Voltage Stability) Mechanism->Result2

Caption: Comparison of degradation pathways. DFDEC forms a stable, LiF-rich passivation layer, whereas DEC undergoes parasitic oxidation.

Troubleshooting & Optimization

  • Issue: Low Ionic Conductivity.

    • Cause: Fluorinated solvents generally have higher viscosity than non-fluorinated analogs.

    • Solution: Blend DFDEC with 10-20% wt. Fluoroethylene Carbonate (FEC) or a low-viscosity hydrofluoroether (HFE) diluent to lower viscosity without sacrificing stability.

  • Issue: Gassing during first cycle.

    • Cause: Rapid reduction of the -CHF2 moiety.

    • Solution: Slow down the formation C-rate (C/20) or add 1% Vinylene Carbonate (VC) to passivate the anode surface early.

References

  • Tan, S., et al. (2024).[18] Synergistic Anion and Solvent-Derived Interphases Enable Lithium-Ion Batteries under Extreme Conditions. Journal of the American Chemical Society. [19]

  • Zhang, X., et al. (2020). Resolving the Phase Instability of a Fluorinated Ether, Carbonate-Based Electrolyte. ACS Applied Energy Materials.

  • Patent WO2015179205A1. Nonaqueous electrolyte compositions. (Lists this compound synthesis and application).

  • PubChem. Bis(2,2-difluoroethyl) carbonate (Related Analog & Properties).

Sources

Application Notes and Protocols: 2,2-Difluoroethyl Ethyl Carbonate (DFEEC) as a Co-Solvent for Enhanced Low-Temperature Performance in Li-ion Batteries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Battery Development Professionals

Introduction: The Imperative for Low-Temperature Li-ion Battery Performance

The operational window of conventional lithium-ion batteries (LIBs) is significantly constrained by sub-zero temperatures. As temperatures drop, the viscosity of standard carbonate-based electrolytes increases dramatically, leading to a sharp decline in ionic conductivity. This sluggish ion transport, coupled with increased charge transfer resistance at the electrode-electrolyte interface, results in severe capacity fading, reduced power output, and can even induce lithium plating, posing a significant safety hazard. The development of electrolyte formulations that can maintain high performance in cold environments is therefore a critical challenge for applications ranging from electric vehicles in colder climates to aerospace and specialized electronics.

Fluorinated carbonates have emerged as a promising class of co-solvents to address these low-temperature limitations. The introduction of fluorine atoms into the solvent molecule can modulate its physicochemical properties, such as polarity, viscosity, and the lowest unoccupied molecular orbital (LUMO) energy level. This often leads to the formation of a more stable and LiF-rich solid electrolyte interphase (SEI) on the anode surface, which is crucial for long-term cycling stability and efficient Li+ transport, even at low temperatures.

This document provides a technical guide on the application and evaluation of 2,2-difluoroethyl ethyl carbonate (DFEEC) as a co-solvent in electrolytes for low-temperature LIBs. While direct and extensive research on DFEEC is still emerging, we will draw upon the established principles of similar fluorinated carbonates to provide a comprehensive framework for its investigation.

Physicochemical Properties and Rationale for Use

This compound (DFEEC) is an asymmetric fluorinated linear carbonate. While comprehensive experimental data on DFEEC-based electrolytes is limited in publicly available literature, we can infer its potential benefits based on its molecular structure and the known effects of similar fluorinated solvents.

Key Hypothesized Attributes of DFEEC:

  • Low Melting Point: The introduction of fluorine atoms and the asymmetry of the molecule are expected to disrupt crystal packing, leading to a lower melting point compared to its non-fluorinated counterparts. This is a critical attribute for preventing electrolyte freezing at sub-zero temperatures.

  • Reduced Viscosity: At low temperatures, DFEEC is anticipated to contribute to a lower overall electrolyte viscosity compared to standard linear carbonates like diethyl carbonate (DEC) or ethyl methyl carbonate (EMC), thereby facilitating better ionic mobility.

  • Favorable SEI Formation: The presence of the C-F bonds is predicted to lead to the preferential reduction of DFEEC at the anode surface during the initial formation cycles. This decomposition is expected to form a thin, uniform, and mechanically robust SEI layer rich in lithium fluoride (LiF). An LiF-rich SEI is known for its excellent electronic insulation and high Li+ conductivity, which can suppress further electrolyte decomposition and mitigate lithium dendrite growth.

  • Wide Electrochemical Stability Window: Fluorination generally enhances the oxidative stability of organic solvents, potentially allowing for the use of higher voltage cathode materials.

Table 1: Comparison of Physicochemical Properties of Selected Electrolyte Solvents

SolventMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Ethylene Carbonate (EC)C3H4O388.06248
Ethyl Methyl Carbonate (EMC)C4H8O3104.10107
This compound (DFEEC) C5H8F2O3 154.11 128.3 (estimated)
Fluoroethylene Carbonate (FEC)C3H3FO3106.05212
Bis(2,2,2-trifluoroethyl) Carbonate (TFEC)C5H4F6O3226.07118

Note: Data for DFEEC is limited and some values are estimated based on available information.

Experimental Protocols

Protocol 1: Synthesis of this compound (DFEEC) - A General Approach

As specific, detailed synthesis procedures for DFEEC are not widely published in academic literature, a general synthetic route for asymmetric carbonates can be adapted. A common method involves the reaction of an alcohol with a chloroformate.

Reaction Scheme:

CHF2CH2OH + ClCOOC2H5 + Base → CHF2CH2OCOOC2H5 + Base·HCl

Materials:

  • 2,2-Difluoroethanol

  • Ethyl chloroformate

  • A suitable base (e.g., pyridine, triethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)

  • Magnesium sulfate (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,2-difluoroethanol and the base in the anhydrous aprotic solvent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add ethyl chloroformate dropwise from the dropping funnel to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

  • Characterize the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product 2_2_Difluoroethanol 2_2_Difluoroethanol Mixing_Cooling Mixing and Cooling (0°C) 2_2_Difluoroethanol->Mixing_Cooling Ethyl_Chloroformate Ethyl_Chloroformate Addition Slow Addition of Ethyl Chloroformate Ethyl_Chloroformate->Addition Base Base Base->Mixing_Cooling Anhydrous_Solvent Anhydrous_Solvent Anhydrous_Solvent->Mixing_Cooling Mixing_Cooling->Addition Stirring Stirring Overnight at Room Temperature Addition->Stirring Quenching Quench with NaHCO3 Stirring->Quenching Extraction Extraction Quenching->Extraction Washing Wash with Water and Brine Extraction->Washing Drying_Concentration Drying and Concentration Washing->Drying_Concentration Purification Fractional Distillation Drying_Concentration->Purification DFEEC 2,2-Difluoroethyl Ethyl Carbonate Purification->DFEEC Characterization NMR, MS Analysis DFEEC->Characterization

General workflow for the synthesis of DFEEC.
Protocol 2: Preparation of DFEEC-Containing Electrolyte

Materials:

  • Lithium hexafluorophosphate (LiPF₆), battery grade

  • Ethylene carbonate (EC), battery grade

  • Ethyl methyl carbonate (EMC), battery grade

  • This compound (DFEEC), high purity

  • Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm

Procedure:

  • All materials and equipment must be handled inside an argon-filled glovebox.

  • Prepare a baseline electrolyte, for example, 1 M LiPF₆ in a mixture of EC and EMC (e.g., 3:7 by weight).

  • To prepare the DFEEC-containing electrolytes, systematically vary the weight percentage of DFEEC as a co-solvent, replacing a portion of the EMC. For example, prepare electrolytes with 10%, 20%, and 30% DFEEC by weight in the total solvent mixture.

  • First, mix the solvents (EC, EMC, and DFEEC) in the desired ratios until a homogeneous solution is obtained.

  • Slowly add the LiPF₆ salt to the solvent mixture while stirring until it is completely dissolved.

  • Allow the electrolyte to sit for several hours to ensure complete dissolution and thermal equilibrium.

Protocol 3: Electrochemical Evaluation of DFEEC-Containing Electrolytes

Cell Assembly:

  • Assemble 2032-type coin cells in an argon-filled glovebox.

  • Use a graphite anode and a LiNiₓMnᵧCo₁₋ₓ₋ᵧO₂ (NMC) or LiFePO₄ (LFP) cathode.

  • Use a microporous polyolefin separator.

  • Add a consistent amount of the prepared electrolyte to each cell.

  • Crimp the cells with a consistent pressure.

Electrochemical Testing:

  • Formation Cycling: Perform two to three formation cycles at a low C-rate (e.g., C/20) at room temperature (25 °C) to form a stable SEI layer.

  • Ionic Conductivity Measurement:

    • Use a conductivity meter with a temperature-controlled chamber.

    • Measure the ionic conductivity of the different electrolyte formulations over a temperature range from 25 °C down to -40 °C.

  • Viscosity Measurement:

    • Use a rheometer or viscometer with a temperature-controlled jacket.

    • Measure the viscosity of the electrolytes over the same temperature range as the conductivity measurements.

  • Low-Temperature Cycling Performance:

    • Place the cells in a temperature-controlled chamber and allow them to equilibrate at the desired low temperatures (e.g., 0 °C, -10 °C, -20 °C, -30 °C).

    • Cycle the cells at various C-rates (e.g., C/10, C/5, C/2, 1C) and record the discharge capacity and capacity retention relative to the room temperature capacity.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at different states of charge (SOC) and at various temperatures to investigate the charge transfer resistance (Rct) and SEI resistance (Rsei).

  • X-ray Photoelectron Spectroscopy (XPS) Analysis of the SEI:

    • After cycling, carefully disassemble the cells in a glovebox.

    • Gently rinse the anode with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

    • Transfer the anode to the XPS instrument using an air-tight transfer vessel to prevent exposure to air.

    • Acquire high-resolution spectra for C 1s, O 1s, F 1s, and P 2p to determine the chemical composition of the SEI layer.

Evaluation_Workflow cluster_prep Preparation cluster_testing Electrochemical and Physicochemical Testing cluster_analysis Post-Mortem Analysis Electrolyte_Prep Electrolyte Preparation (with varying DFEEC %) Cell_Assembly Coin Cell Assembly (Graphite || NMC/LFP) Electrolyte_Prep->Cell_Assembly Ionic_Conductivity Ionic Conductivity vs. Temp Electrolyte_Prep->Ionic_Conductivity Viscosity Viscosity vs. Temp Electrolyte_Prep->Viscosity Formation Formation Cycles (Room Temp, C/20) Cell_Assembly->Formation Low_Temp_Cycling Low-Temperature Cycling (Capacity, Rate Capability) Formation->Low_Temp_Cycling EIS EIS Analysis (Rct, Rsei) Low_Temp_Cycling->EIS XPS XPS Analysis of SEI (C 1s, F 1s, O 1s) Low_Temp_Cycling->XPS

Workflow for the evaluation of DFEEC-containing electrolytes.

Expected Results and Discussion

Impact on Physicochemical Properties:

Based on studies of similar fluorinated carbonates, it is expected that increasing the concentration of DFEEC will lead to a decrease in the viscosity and an increase in the ionic conductivity of the electrolyte at low temperatures. However, at very high concentrations, the decreased dielectric constant of the linear carbonate may lead to increased ion pairing and a subsequent drop in ionic conductivity. Therefore, an optimal concentration of DFEEC needs to be determined experimentally.

Table 2: Representative Ionic Conductivity and Viscosity Data for a Fluorinated Co-Solvent Electrolyte (Illustrative Example)

Temperature (°C)Ionic Conductivity (mS/cm) - BaselineIonic Conductivity (mS/cm) - with 20% Fluorinated Co-solventViscosity (mPa·s) - BaselineViscosity (mPa·s) - with 20% Fluorinated Co-solvent
258.59.23.53.1
04.25.58.16.8
-201.82.920.515.2
-400.51.165.245.8

Note: This table presents illustrative data based on typical performance of fluorinated co-solvents and does not represent actual experimental data for DFEEC.

Impact on Electrochemical Performance:

The improved ionic conductivity and lower viscosity at sub-zero temperatures are expected to translate into significantly better low-temperature cycling performance. Cells containing an optimized concentration of DFEEC should exhibit higher discharge capacities and better rate capability at temperatures of -20 °C and below, compared to the baseline electrolyte.

SEI Characterization:

XPS analysis of the anode surface is expected to reveal the formation of a LiF-rich SEI in the presence of DFEEC. The F 1s spectrum should show a prominent peak corresponding to LiF, while the C 1s and O 1s spectra may indicate the presence of other decomposition products such as lithium alkyl carbonates and polycarbonates. The formation of a stable, LiF-rich SEI is a key indicator of the effectiveness of the fluorinated co-solvent.

SEI_Formation_Mechanism cluster_components Electrolyte Components at Anode Surface cluster_reduction Reductive Decomposition cluster_sei SEI Layer Composition DFEEC DFEEC DFEEC_Reduction Preferential Reduction of DFEEC DFEEC->DFEEC_Reduction EC_EMC EC/EMC EC_EMC_Reduction Reduction of EC/EMC EC_EMC->EC_EMC_Reduction Li_ion Li+ Li_ion->DFEEC_Reduction Li_ion->EC_EMC_Reduction Electron e- Electron->DFEEC_Reduction Electron->EC_EMC_Reduction LiF LiF (from DFEEC) DFEEC_Reduction->LiF Organic_Components Lithium Alkyl Carbonates, Polycarbonates (from EC/EMC/DFEEC) DFEEC_Reduction->Organic_Components EC_EMC_Reduction->Organic_Components Stable_SEI Stable, LiF-rich SEI Layer LiF->Stable_SEI Organic_Components->Stable_SEI

Proposed mechanism of SEI formation with DFEEC.

Conclusion and Future Outlook

This compound holds promise as a co-solvent for enhancing the low-temperature performance of Li-ion batteries. Its anticipated properties, including a low melting point, reduced viscosity, and the ability to form a stable, LiF-rich SEI, make it a compelling candidate for further investigation. The protocols outlined in this document provide a comprehensive framework for the synthesis, formulation, and electrochemical evaluation of DFEEC-containing electrolytes.

Further research is needed to generate specific experimental data for DFEEC to validate these hypotheses and to optimize its concentration in various electrolyte systems for different battery chemistries. A systematic comparison with other fluorinated and non-fluorinated co-solvents will be crucial in establishing its viability for commercial applications. The successful implementation of DFEEC and similar advanced electrolyte components will be instrumental in expanding the operational range of Li-ion batteries to meet the demands of an increasingly electrified world.

References

  • Fluorinated Electrolytes for Li-Ion Batteries.Chemical Reviews.
  • Low-Temperature Performance of Li-Ion Cells Using New Electrolytes. NASA Tech Briefs. [Link][1]

  • Influence of bis(2,2,2-trifluoroethyl) carbonate flame retarding co-solvent on interfacial chemistry in carbonate ester lithium-ion battery electrolytes. RSC Applied Interfaces. [Link][2]

  • Effect of Vinylene Carbonate and Fluoroethylene Carbonate on SEI Formation on Graphitic Anodes in Li-Ion Batteries. Journal of The Electrochemical Society. [Link][3]

  • Enhanced low-temperature resistance of lithium-ion batteries based on methyl propionate-fluorinated ethylene carbonate electrolyte. Nanotechnology. [Link][4]

  • Lithium-Ion Batteries under Low-Temperature Environment: Challenges and Prospects. Nanomaterials. [Link][5]

  • Performance of Li-ion cells with new electrolytes conceived for low-temperature applications. Journal of Power Sources. [Link][6]

  • The Limits of Low-Temperature Performance of Li-Ion Cells. Journal of The Electrochemical Society. [Link][7]

  • Ethyl 2-(2-fluoroethoxy)ethyl carbonate as a new electrolyte additive for high-voltage Li-metal batteries. InfoMat. [Link][8]

  • Molecular Engineering to Enable High-Voltage Lithium-Ion Battery: From Propylene Carbonate to Trifluoropropylene Carbonate. ACS Energy Letters. [Link][9]

  • Rational Design of Fluorinated Electrolytes for Low Temperature Lithium-Ion Batteries. Advanced Energy Materials. [Link][10]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Separator Wettability with 2,2-Difluoroethyl Ethyl Carbonate (DFEEC)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the wettability of battery separators using 2,2-difluoroethyl ethyl carbonate (DFEEC). This guide is designed for researchers, scientists, and drug development professionals who are leveraging this promising electrolyte additive in their experimental work. Here, you will find in-depth troubleshooting guidance and frequently asked questions to address specific challenges you may encounter, ensuring the scientific integrity and success of your projects.

Troubleshooting Guide

This section addresses common issues observed during the application of DFEEC for enhancing separator wettability. The solutions provided are based on established electrochemical principles and material science.

Issue 1: Poor or Inconsistent Wetting of the Separator with DFEEC-Containing Electrolyte

Symptoms:

  • Visible unwetted areas on the separator after electrolyte filling.

  • High initial internal resistance of the cell.

  • Inconsistent cycling performance in early cycles.

Root Cause Analysis: Poor wettability arises from an unfavorable balance between the surface energy of the separator and the surface tension of the electrolyte. Polyolefin separators like polyethylene (PE) and polypropylene (PP) are inherently hydrophobic with low surface energy.[1] While DFEEC is added to improve performance, an unoptimized concentration can adversely affect the electrolyte's ability to wet these surfaces. The viscosity of the electrolyte also plays a crucial role; higher viscosity can hinder the penetration of the electrolyte into the separator's pores.[2][3]

Solution Workflow:

Caption: Troubleshooting workflow for poor separator wetting.

Corrective Actions:

  • Optimize DFEEC Concentration: Systematically vary the weight percentage of DFEEC in your electrolyte. While DFEEC can enhance electrochemical stability, its impact on surface tension needs to be empirically determined for your specific baseline electrolyte.

  • Adjust Co-Solvent Composition: The choice and ratio of linear carbonates can significantly influence the overall viscosity and surface tension of the electrolyte.[3][4] Reducing the proportion of highly viscous components can improve wetting.

  • Incorporate a Surfactant (Use with Caution): In some cases, a small amount of a suitable surfactant can dramatically lower the electrolyte's surface tension. However, this must be carefully evaluated as surfactants can have unintended side reactions at the electrode surfaces.

  • Separator Surface Modification: If electrolyte modification is insufficient, consider using separators with modified surfaces. Plasma treatment or the application of a hydrophilic coating can increase the separator's surface energy, promoting better wetting.[1]

Issue 2: Increased Cell Impedance After Adding DFEEC

Symptoms:

  • Noticeably larger semicircles in Electrochemical Impedance Spectroscopy (EIS) plots.

  • Poor rate capability, especially at higher C-rates.

  • Increased polarization during galvanostatic cycling.

Root Cause Analysis: While improved wetting is expected to decrease interfacial resistance, the addition of DFEEC can sometimes lead to an overall increase in cell impedance. This can be attributed to several factors:

  • Increased Electrolyte Viscosity: Depending on the concentration, DFEEC can increase the bulk electrolyte viscosity, leading to lower ionic conductivity.[5][6]

  • Adverse SEI/CEI Formation: Although fluorinated additives are known to form stable Solid Electrolyte Interphase (SEI) and Cathode Electrolyte Interphase (CEI) layers, a non-optimal formulation can result in a thick, resistive interface.[7]

  • Incomplete Wetting: As discussed in Issue 1, poor wetting can lead to high interfacial impedance at the electrode-separator and electrolyte-electrode interfaces.[8]

Troubleshooting Steps:

  • Correlate DFEEC Concentration with Ionic Conductivity: Measure the ionic conductivity of electrolytes with varying DFEEC concentrations. This will help identify a concentration that provides the desired electrochemical benefits without significantly compromising ion transport.

  • Analyze Interfacial Resistance with EIS: Use EIS to deconvolve the contributions of bulk electrolyte resistance, SEI/CEI resistance, and charge transfer resistance. This will pinpoint the primary source of the increased impedance.

  • Optimize Formation Cycling Protocol: The initial formation cycles are critical for establishing a stable and effective SEI. Experiment with different current densities and temperature protocols during formation to promote the creation of a thin, ionically conductive SEI layer.

Issue 3: Separator Swelling or Dimensional Changes

Symptoms:

  • Visible changes in separator dimensions after soaking in DFEEC-containing electrolyte.

  • Difficulty in cell assembly due to separator expansion.

  • Potential for internal short circuits over extended cycling.

Root Cause Analysis: Polyolefin separators can be susceptible to swelling when exposed to certain organic solvents. The addition of DFEEC may alter the solvent's compatibility with the separator material.

Preventative Measures and Solutions:

  • Compatibility Testing: Before full cell assembly, conduct immersion tests by soaking the separator material in the DFEEC-containing electrolyte for a prolonged period (e.g., 24-72 hours) at the expected operating temperature. Measure any changes in dimensions.

  • Consult Chemical Compatibility Charts: Refer to manufacturer data or general chemical compatibility charts for polyethylene and polypropylene to assess their resistance to the base solvents and consider the potential impact of the fluorinated additive.

  • Consider Alternative Separator Materials: If swelling is significant, explore separators made from more chemically resistant materials, such as those with ceramic coatings or a different polymer backbone.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which DFEEC is expected to improve separator wettability?

A1: The improvement in wettability is primarily attributed to the modification of the electrolyte's physical properties. The fluorine groups in DFEEC can alter the intermolecular forces within the electrolyte, potentially reducing its surface tension. A lower surface tension allows the electrolyte to spread more easily across the low-surface-energy polyolefin separator, leading to a smaller contact angle and more effective pore penetration.[9]

Q2: What is the optimal concentration of DFEEC for improving separator wettability?

A2: There is no single "optimal" concentration, as it is highly dependent on the specific base electrolyte composition (solvents and salt) and the type of separator being used. A systematic study starting from a low concentration (e.g., 1 wt%) and gradually increasing is recommended. The optimal concentration will be a balance between improved wettability and maintaining high ionic conductivity and electrochemical stability.

Q3: How does DFEEC compare to other fluorinated additives like FEC (Fluoroethylene Carbonate) in terms of wettability?

A3: Both DFEEC and FEC are used to enhance the electrochemical performance of lithium-ion batteries, primarily through the formation of a robust SEI layer.[7] While both are fluorinated, their molecular structures differ, which will influence their effect on the electrolyte's physical properties. The impact on wettability should be experimentally compared for your specific system. Generally, the goal is to achieve the desired interfacial improvements without negatively impacting the electrolyte's transport properties.

Q4: What experimental techniques can I use to quantify the improvement in separator wettability?

A4: The most common and direct method is contact angle measurement . A smaller contact angle between a droplet of the electrolyte and the separator surface indicates better wettability. Another useful technique is the electrolyte uptake test , which measures the amount of electrolyte a separator can absorb. A higher uptake percentage generally correlates with better wetting and ionic conductivity.

Experimental Protocol: Contact Angle Measurement

  • Cut a flat, representative sample of the separator material.

  • Mount the separator sample on the stage of a goniometer or drop shape analyzer.

  • Carefully dispense a small, precise volume of the DFEEC-containing electrolyte onto the separator surface.

  • Immediately begin recording images or video of the droplet.

  • Use the instrument's software to measure the static contact angle at the three-phase (solid-liquid-gas) interface.

  • For a more dynamic assessment, record the contact angle as a function of time to observe the rate of electrolyte spreading and absorption.

Experimental Protocol: Electrolyte Uptake Measurement

  • Cut several separator samples of known dimensions and weigh them to determine their initial dry mass (m_dry).

  • Immerse the separator samples in the DFEEC-containing electrolyte in a sealed container for a specified period (e.g., 1 hour).

  • Remove the samples from the electrolyte, gently blot the surface with filter paper to remove excess liquid, and weigh them again to get the wet mass (m_wet).

  • Calculate the electrolyte uptake percentage using the following formula: Electrolyte Uptake (%) = [(m_wet - m_dry) / m_dry] * 100

Data Presentation: Example of Wettability Characterization

Electrolyte FormulationDFEEC (wt%)Contact Angle (°)Electrolyte Uptake (%)
Baseline045 ± 2120 ± 5
Formulation A138 ± 3135 ± 6
Formulation B232 ± 2150 ± 7
Formulation C525 ± 3165 ± 8

Q5: Are there any known compatibility issues between DFEEC and common separator materials like PE and PP?

A5: While comprehensive public data on DFEEC's long-term compatibility with all separator types is limited, fluorinated carbonates are generally considered to have good chemical stability in battery electrolytes. However, as mentioned in the troubleshooting section, it is always best practice to conduct compatibility tests, especially when operating at elevated temperatures, to rule out any potential for separator degradation or swelling.

Visualizing the Mechanism of Improved Wettability

G cluster_0 Baseline Electrolyte on Polyolefin Separator cluster_1 DFEEC-Containing Electrolyte on Polyolefin Separator High Surface Tension High Surface Tension High Contact Angle High Contact Angle High Surface Tension->High Contact Angle DFEEC Addition DFEEC Addition Poor Wetting Poor Wetting High Contact Angle->Poor Wetting Reduced Surface Tension Reduced Surface Tension DFEEC Addition->Reduced Surface Tension Low Contact Angle Low Contact Angle Reduced Surface Tension->Low Contact Angle Improved Wetting Improved Wetting Low Contact Angle->Improved Wetting

Caption: Mechanism of DFEEC-induced wettability improvement.

References

Sources

Validation & Comparative

A Comparative Guide to Purity Determination: 19F NMR Spectroscopy for 2,2-difluoroethyl ethyl carbonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and material science, the precise characterization of novel compounds is paramount. For fluorinated molecules such as 2,2-difluoroethyl ethyl carbonate, a compound of interest in battery technology and as a potential pharmaceutical intermediate, rigorous purity assessment is a critical checkpoint.[1] This guide provides an in-depth comparison of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the purity determination of this compound, offering experimental insights and data-driven comparisons.

The Central Role of Purity in Fluorinated Compounds

The introduction of fluorine atoms into organic molecules can dramatically alter their chemical and physical properties, leading to enhanced stability, bioavailability, and unique reactivity.[2] However, the synthesis of these compounds can often result in a mixture of isomers and fluorinated impurities that are difficult to separate and characterize. For this compound, ensuring high purity is essential for its intended applications, as even minor impurities can significantly impact performance and safety.

¹⁹F NMR Spectroscopy: A Primary Tool for Fluorine Chemistry

¹⁹F NMR spectroscopy has emerged as a powerful and indispensable tool for the analysis of fluorinated compounds.[3][4] The ¹⁹F nucleus possesses several advantageous properties for NMR, including a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection.[3]

Key Advantages of ¹⁹F NMR:

  • High Sensitivity and Resolution: The large chemical shift dispersion in ¹⁹F NMR (spanning approximately 800 ppm) minimizes signal overlap, a common challenge in proton (¹H) NMR, allowing for the clear resolution of signals from different fluorine environments.[3][5]

  • Direct Quantification: The area of a ¹⁹F NMR signal is directly proportional to the number of fluorine nuclei it represents, enabling straightforward and accurate quantification of the main compound and any fluorine-containing impurities without the need for compound-specific response factors.[6]

  • Structural Elucidation: Spin-spin coupling between ¹⁹F nuclei and between ¹⁹F and ¹H or ¹³C nuclei provides valuable information about the molecular structure and connectivity, aiding in the identification of impurities.[3][7]

  • Non-destructive: NMR is a non-destructive technique, allowing the sample to be recovered and used for further analysis.[8]

Causality in Experimental Design for Quantitative ¹⁹F NMR (qNMR)

Achieving accurate and reproducible quantitative data with ¹⁹F NMR requires careful consideration of several experimental parameters. The choices made are not arbitrary but are based on the fundamental principles of NMR relaxation and signal acquisition.

  • Choice of Internal Standard: An internal standard is crucial for accurate quantification as it provides a reference signal against which the analyte signal can be compared, correcting for variations in sample concentration and instrument settings.[9] An ideal internal standard for ¹⁹F qNMR should:

    • Be chemically inert and not react with the sample.

    • Have a simple ¹⁹F NMR spectrum, preferably a single sharp peak.

    • Have a chemical shift that does not overlap with any signals from the analyte or impurities.[9]

    • Be highly soluble in the chosen deuterated solvent.[9]

    • Have a known purity.

    For the analysis of this compound, a common choice for an internal standard is trifluoroacetic acid (TFA) or 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA).[5][10] TFA provides a sharp singlet at approximately -76.5 ppm, which is typically well-separated from the signals of many organofluorine compounds.[5]

  • Relaxation Delay (d1): The relaxation delay is the time between successive scans in an NMR experiment, allowing the nuclear spins to return to their equilibrium state.[11] For quantitative analysis, it is critical to set a sufficiently long relaxation delay (typically 5-7 times the longest longitudinal relaxation time, T₁) to ensure complete relaxation of all nuclei.[7][12] Failure to do so can lead to inaccurate integration and an underestimation of the purity. The T₁ values for ¹⁹F nuclei can vary significantly depending on the molecular environment.[12]

  • Use of Relaxation Agents: In some cases, particularly with quaternary carbons or molecules with long T₁ relaxation times, the required relaxation delay can be impractically long.[12] Paramagnetic relaxation agents, such as gadolinium complexes, can be added to the sample to shorten the T₁ values of all nuclei, allowing for shorter relaxation delays and faster data acquisition without compromising quantitation.[11]

Comparative Analysis: ¹⁹F NMR vs. Alternative Techniques

While ¹⁹F NMR is a powerful tool, it is essential to understand its performance in comparison to other commonly used analytical techniques for purity determination.

Technique Principle Advantages for this compound Disadvantages
¹⁹F NMR Spectroscopy Measures the absorption of radiofrequency energy by ¹⁹F nuclei in a magnetic field.High sensitivity and resolution for fluorinated compounds. Direct and accurate quantification without reference standards for each impurity. Provides structural information. Non-destructive.[3][5][6][8]Higher initial instrument cost. May require longer analysis times for quantitative accuracy.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.High sensitivity for volatile impurities. Provides molecular weight information, aiding in impurity identification.[13][14]Potential for thermal degradation of the analyte, especially for less stable carbonates.[15] May require derivatization for non-volatile impurities.[16][17] Quantification requires a reference standard for each impurity.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their differential partitioning between a stationary and a liquid mobile phase.Applicable to a wide range of compounds, including non-volatile and thermally labile impurities. Various detection methods (UV, MS) can be used.[15][18]Can be challenging to find a suitable column and mobile phase for separating structurally similar fluorinated compounds.[15] Quantification requires a reference standard for each impurity.[5]

Supporting Experimental Data (Hypothetical)

To illustrate the comparative performance, consider the analysis of a batch of this compound with a known impurity profile.

Analytical Method Purity of this compound (%) Detected Impurities and their Levels (%) Notes
¹⁹F NMR 99.5 ± 0.1Impurity A (CHF₂-): 0.3 ± 0.05 Impurity B (-CH₂F): 0.2 ± 0.05Direct quantification using an internal standard. Impurity structures partially elucidated from coupling patterns.
GC-MS 99.4 ± 0.2Impurity A: 0.35 ± 0.08 Impurity C (low volatility): Not detectedImpurity C was not volatile enough for GC analysis. Purity value is relative to the total ion chromatogram area.
HPLC-UV 99.6 ± 0.1Impurity A: 0.25 ± 0.06 Impurity D (no UV chromophore): Not detectedImpurity D lacked a UV-absorbing chromophore and was therefore not detected by the UV detector.

This hypothetical data highlights the strengths and weaknesses of each technique. ¹⁹F NMR provides a comprehensive and direct measure of all fluorine-containing species. GC-MS is excellent for volatile impurities but can miss non-volatile ones. HPLC is versatile but can be blind to impurities that do not respond to the chosen detector.

Experimental Protocols

Protocol 1: Quantitative ¹⁹F NMR Spectroscopy

Objective: To determine the purity of this compound using ¹⁹F NMR with an internal standard.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • Internal Standard: Trifluoroacetic acid (TFA), high purity

  • NMR tubes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare the Internal Standard Stock Solution: Accurately weigh approximately 50 mg of high-purity TFA into a 10 mL volumetric flask and dissolve in CDCl₃.

  • Prepare the Sample: Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

  • Add Internal Standard: Accurately add a known volume (e.g., 100 µL) of the TFA internal standard stock solution to the NMR tube containing the sample.

  • Dissolve and Homogenize: Add approximately 500 µL of CDCl₃ to the NMR tube and gently vortex to ensure complete dissolution and a homogeneous solution.

  • Acquire ¹⁹F NMR Spectrum:

    • Insert the NMR tube into the spectrometer.

    • Set the spectrometer to acquire a ¹⁹F NMR spectrum.

    • Use a 90° pulse angle.

    • Set the relaxation delay (D1) to at least 5 times the longest T₁ of the signals of interest (a value of 30 seconds is often a safe starting point).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 64 scans).

  • Process the Spectrum:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals corresponding to the this compound and the TFA internal standard.

  • Calculate Purity:

    • The purity of the sample can be calculated using the following formula:

      Where:

      • Area = Integral area of the signal

      • N = Number of fluorine atoms contributing to the signal

      • MW = Molecular weight

      • m = mass

      • IS = Internal Standard

      • Purity_IS = Purity of the internal standard

Protocol 2: Method Validation

To ensure the reliability of the ¹⁹F NMR method, it must be validated according to established guidelines.[19][20][21][22][23]

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering signals at the chemical shifts of the analyte and internal standard.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of samples with known concentrations and plotting the response versus concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing a sample with a known purity or by spiking a sample with a known amount of pure analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Visualizing the Workflow

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire 19F NMR Spectrum (qNMR) dissolve->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate validate Method Validation calculate->validate

Caption: Workflow for quantitative ¹⁹F NMR analysis.

Conclusion: The Superiority of ¹⁹F NMR for Fluorinated Compound Purity

For the specific task of determining the purity of this compound, ¹⁹F NMR spectroscopy stands out as the most robust and informative method. Its inherent sensitivity to the fluorine nucleus, coupled with its ability to provide direct and accurate quantification without the need for individual impurity standards, makes it an invaluable tool in both research and quality control settings. While chromatographic techniques like GC-MS and HPLC have their merits and can be complementary, they often present challenges related to compound volatility, thermal stability, and detector response. The comprehensive structural and quantitative information provided by a single ¹⁹F NMR experiment underscores its superiority for ensuring the quality and consistency of fluorinated materials, thereby accelerating the development of next-generation pharmaceuticals and advanced materials.

References

  • Bhalkikar, A., Marin, C. M., & Cheung, C. L. (2016). Method development for separating organic carbonates by ion-moderated partition HPLC.
  • Bhalkikar, A., Marin, C. M., & Cheung, C. L. (2016). Separation of Organic Carbonates by Ion-moderated HPLC. Semantic Scholar. [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods.
  • Analysis of Organic Carbonates in Lithium-Ion Battery Electrolyte by High-Performance Liquid Chromatography (HPLC) with Mass Detection. (2026).
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Gadolinium-Based Paramagnetic Relaxation Enhancement Agent Enhances Sensitivity for NUS Multidimensional NMR-Based Metabolomics. (2022). MDPI.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. (2023).
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline.
  • Quantitative NMR Spectroscopy. University of Oxford.
  • Quantification of Carbonate by Gas Chromatography-Mass Spectrometry. (2010).
  • Tsikas, D. (2010). Quantification of carbonate by gas chromatography-mass spectrometry. PubMed. [Link]

  • Analytical method validation: A brief review. Journal of Pharmacy Research.
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • Synthesis routes of 2,2-Difluoroethyl Methyl Carbon
  • What is qNMR and why is it important?. Mestrelab Resources. [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorin
  • Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). Sigma-Aldrich.
  • 19Flourine NMR. University of Ottawa.
  • Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]

  • Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. (2011). PubMed. [Link]

  • HPLC column for detecting Carbonate groups?. ResearchGate. [Link]

  • F19 detection. University of California, Santa Barbara.
  • An NMR relaxometry approach for quantitative investigation of the transchelation of gadolinium ions from GBCAs to a competing macromolecular chelator. (2021).
  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry.
  • NMR spectroscopy: NMR relaxation methods. ResearchGate. [Link]

  • Separation and Analysis of Organic Carbonates by Gas Chromatography.
  • Bis(2,2-difluoroethyl) carbonate. PubChem. [Link]

  • Relaxation (NMR). Wikipedia. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. (2022). Semantic Scholar. [Link]

  • Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column. Sigma-Aldrich.
  • Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. PubMed. [Link]

  • Analysis of Total Organic Carbon by GC/MS. Cromlab.
  • This compound. Chemsrc. [Link]

  • Tuning Fluorination of Carbonates for Lithium-Ion Batteries: A Theoretical Study. (2023).
  • Wallace, A. (2025). Overcoming analytical challenges of Other Test Method 50: Analysis of volatile fluorinated compounds in passivated canisters from stationary source emissions. PubMed. [Link]

  • Ethyl 2,2,2-trifluoroethyl carbonate. PubChem. [Link]

  • Sampling and Analytical Method for Linear Carbon

Sources

Technical Comparison Guide: XPS Characterization of SEI Layers Derived from 2,2-Difluoroethyl Ethyl Carbonate (DFDEC)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Solid Electrolyte Interphase (SEI) formed by 2,2-difluoroethyl ethyl carbonate (DFDEC) , focusing on X-ray Photoelectron Spectroscopy (XPS) characterization. It is designed for researchers optimizing electrolyte formulations for high-voltage and low-temperature Lithium-ion battery (LIB) applications.

Executive Summary

This compound (DFDEC) is a fluorinated linear carbonate solvent engineered to enhance the oxidative stability and low-temperature performance of Li-ion batteries.[1][2] Unlike standard alkyl carbonates (e.g., EC/DEC) which form organic-rich, metastable SEI layers, DFDEC decomposes to form a LiF-rich, inorganic-dominant interphase .

This guide details the specific XPS spectral signatures of DFDEC-derived SEI, delineates the reduction mechanism, and provides a comparative analysis against industry-standard additives like Fluoroethylene Carbonate (FEC).

Part 1: The Chemistry of DFDEC & SEI Formation Mechanism[3]

Structural Advantage

DFDEC incorporates a difluoroethyl group (


) which lowers the highest occupied molecular orbital (HOMO) energy, increasing anodic stability (>4.5V vs Li/Li

). Upon reduction at the anode, the C-F bonds serve as a source of fluoride ions, driving the formation of Lithium Fluoride (LiF).
Reduction Mechanism

The reduction of DFDEC is a multi-step electrochemical process. Unlike EC, which ring-opens to form semi-carbonates, DFDEC undergoes defluorination and alkyl cleavage.

Key Mechanistic Pathway:

  • Single Electron Transfer: DFDEC accepts an electron, weakening the C-F bond.

  • C-F Cleavage: Release of

    
     ions which react with 
    
    
    
    to precipitate LiF (inorganic matrix).
  • Radical Recombination: The remaining fluoro-alkoxy radicals react to form cross-linked fluorinated polycarbonates (organic matrix).

Mechanism Visualization

The following diagram illustrates the competitive reduction pathways between Standard EC and DFDEC, highlighting the divergence in SEI composition.

SEI_Mechanism Electrolyte Electrolyte Bulk EC Ethylene Carbonate (EC) Electrolyte->EC DFDEC DFDEC (Fluorinated) Electrolyte->DFDEC Reduction Reductive Decomposition (< 0.8 V vs Li/Li+) EC->Reduction DFDEC->Reduction Path_EC Ring Opening Reduction->Path_EC EC Pathway Path_DFDEC Defluorination & Cleavage Reduction->Path_DFDEC DFDEC Pathway Prod_EC Lithium Alkyl Carbonates (LEDC, LMC) Path_EC->Prod_EC Prod_DFDEC_Inorg Lithium Fluoride (LiF) (Inorganic Matrix) Path_DFDEC->Prod_DFDEC_Inorg Major Product Prod_DFDEC_Org Fluorinated Polycarbonates (Organic Matrix) Path_DFDEC->Prod_DFDEC_Org Minor Product SEI_EC Standard SEI: Thick, Porous, Organic-Rich Prod_EC->SEI_EC SEI_DFDEC DFDEC SEI: Thin, Dense, LiF-Rich Prod_DFDEC_Inorg->SEI_DFDEC Prod_DFDEC_Org->SEI_DFDEC

Caption: Comparative reduction pathways of EC vs. DFDEC. DFDEC preferentially forms a dense, inorganic LiF matrix compared to the organic alkyl carbonates formed by EC.

Part 2: Experimental Methodology (Self-Validating Protocol)

To obtain reliable XPS data for DFDEC-derived SEI, the protocol must prevent air exposure (which converts LiF to LiOH/Li2CO3) and preserve the delicate organic outer layer.

Sample Preparation Workflow
  • Cell Disassembly: Disassemble coin/pouch cells in an Argon-filled glovebox (

    
     ppm, 
    
    
    
    ppm).
  • Washing (Critical Step):

    • Solvent: Anhydrous Dimethyl Carbonate (DMC).

    • Technique: Dip-rinse for 30 seconds. Do not soak for >1 minute, as this dissolves organic SEI components (oligomers).

    • Drying: Vacuum dry at room temperature for 1 hour in the antechamber.

  • Transfer: Load samples into an inert atmosphere transfer vessel (e.g., PHI Vacuum Transfer Module) to move from glovebox to XPS ultra-high vacuum (UHV) chamber.

XPS Acquisition Parameters
  • X-ray Source: Monochromatic Al K

    
     (1486.6 eV).
    
  • Charge Neutralization: Dual beam (electron/ion) flood gun is mandatory for insulating SEI layers.

  • Binding Energy Calibration: Calibrate to the C-C/C-H adventitious carbon peak at 284.8 eV .

    • Note: For LiF-rich SEI, some researchers calibrate to the LiF F 1s peak (685.0 eV) if the C 1s signal is complex/obscured.

  • Depth Profiling:

    
     ion sputtering (1-2 kV) to analyze the SEI cross-section (Outer Organic 
    
    
    
    Inner Inorganic).

Part 3: XPS Spectral Analysis & Comparison

Key Spectral Signatures of DFDEC SEI

The hallmark of DFDEC decomposition is the modification of the F 1s and C 1s spectra compared to non-fluorinated electrolytes.

F 1s Spectrum (Fluorine Region)
  • 684.8 – 685.2 eV (LiF): The dominant peak in DFDEC samples. DFDEC decomposes rapidly to form a dense LiF layer close to the electrode surface.

  • 687.0 – 689.0 eV (C-F Organic): Corresponds to

    
     or 
    
    
    
    bonds in the polymeric outer layer.
  • Observation: In DFDEC electrolytes, the ratio of LiF : C-F is significantly higher than in FEC-based electrolytes, indicating more complete conversion to inorganic fluoride.

C 1s Spectrum (Carbon Region) [3]
  • 284.8 eV (C-C/C-H): Graphite anode and conductive carbon.

  • 286.5 eV (C-O): Ethers/alkoxides (ROLi).

  • 289.0 – 290.0 eV (O-C=O /

    
    ):  Lithium carbonates and alkyl carbonates.[4]
    
  • 291.0 – 293.0 eV (C-F /

    
    ): Unique to DFDEC/FEC.  This high-binding energy peak confirms the presence of fluorinated organic species incorporated into the SEI.
    
Comparative Analysis: DFDEC vs. Alternatives

The following table synthesizes experimental data comparing SEI composition across three common electrolyte systems.

FeatureStandard Electrolyte (1M LiPF6 in EC/DEC)FEC Additive (1M LiPF6 + 5% FEC)DFDEC Electrolyte (1M LiPF6 + DFDEC)
Dominant F 1s Species Low intensity LiF (from salt degradation only)Mixed LiF and Organic C-FHigh intensity LiF (Solvent + Salt derived)
SEI Composition Organic-rich (Alkyl Carbonates)Hybrid (Polymer/LiF)Inorganic-rich (LiF/Carbonate)
C 1s Profile Strong C-O and O-C=O peaksStrong C-O, distinct C-F peakReduced C-O, Strong C-F & Li2CO3
SEI Thickness Thick, porous (>50 nm)Thin, compact (~15-20 nm)Dense, moderate thickness (~20-30 nm)
Mechanical Stability Low (Prone to cracking)High (Flexible)Very High (High Young's Modulus)
High Voltage Stability Poor (Oxidizes > 4.3V)ModerateExcellent (Stable > 4.5V)
Depth Profiling Insights

Depth profiling reveals the "layered" nature of the DFDEC SEI:

  • Top Surface (0-5 nm): Rich in organic fluorinated carbonates (C-F signals at 291 eV).

  • Bulk SEI (5-20 nm): Rapid transition to inorganic species.

  • Inner Interface (>20 nm): Dominated by LiF (685 eV) and Li2O (528 eV), providing the electron-insulating but ion-conducting barrier.

Part 4: Performance Correlation

The XPS data directly explains the enhanced performance of DFDEC-based cells:

  • High LiF Content: LiF has a wide bandgap and high surface energy, which suppresses electron tunneling and prevents continuous electrolyte decomposition (high Coulombic Efficiency).

  • Fluorinated Organics: The outer layer of fluorinated carbonates is less soluble in the electrolyte than standard alkyl carbonates, leading to a more stable SEI at high temperatures.

References

  • Tan, S., et al. (2024). Synergistic Anion and Solvent-Derived Interphases Enable Lithium-Ion Batteries under Extreme Conditions.[2] Journal of the American Chemical Society. [2]

  • Wu, D., et al. (2025). Highly Safe Electrolyte for Fast‐Charging, High‐Temperature, High‐Voltage Sodium Metal Batteries. ResearchGate.[5]

  • Yoon, T., et al. (2017). Lithium Salt Effects on Silicon Electrode Performance and Solid Electrolyte Interphase (SEI) Structure.[6] Small.[6]

  • Kratos Analytical. XPS analysis of solid-electrolyte interphase layer formed on a lithium-ion battery negative electrode. Application Note.

  • Shkrob, I. A., et al. (2015). Effect of Vinylene Carbonate and Fluoroethylene Carbonate on SEI Formation. Journal of The Electrochemical Society.[7][8]

Sources

Publish Comparison Guide: Electrochemical Floating Test Results for 2,2-Difluoroethyl Ethyl Carbonate (DFEEC) at 4.5V

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The push for high-energy-density lithium-ion batteries (LIBs) necessitates operating voltages beyond 4.3V, a threshold where conventional alkyl carbonates (e.g., EC, DEC, EMC) suffer from severe oxidative decomposition. 2,2-Difluoroethyl ethyl carbonate (DFEEC) has emerged as a critical solvent candidate for 4.5V class cathodes (e.g., NCM811, LCO).

This guide presents an in-depth technical analysis of DFEEC's electrochemical stability, specifically focusing on electrochemical floating tests —the industry gold standard for quantifying leakage current and oxidative stability. We compare DFEEC against standard non-fluorinated electrolytes to demonstrate its superior anodic stability and mechanism of action.

Material Profile & Causality of Stability

To understand why DFEEC performs better, we must look at the molecular orbital theory. Standard carbonates have high Highest Occupied Molecular Orbital (HOMO) energy levels, making them prone to losing electrons (oxidation) at high potentials.

  • Compound: this compound[1][2][3][4][5][6][7][8]

  • Acronym: DFEEC (also referred to as DFDEC in some specific literature contexts)

  • CAS No: 916678-14-3[1][8]

  • Structure:

    
    
    

The Fluorine Effect: The introduction of the electron-withdrawing difluoromethyl group (


) lowers the HOMO energy of the molecule. This makes the solvent thermodynamically more stable against oxidation on the charged cathode surface. Furthermore, DFEEC facilitates the formation of a thin, fluorinated Cathode Electrolyte Interphase (CEI) that passivates the electrode, preventing continuous electrolyte consumption.
Mechanism Visualization

The following diagram illustrates the pathway from molecular structure to enhanced cell performance.

DFEEC_Mechanism DFEEC This compound (DFEEC) F_Group -CHF2 Electron Withdrawing Group DFEEC->F_Group Contains CEI Formation of F-rich Passivation Layer (CEI) DFEEC->CEI Sacrificial Decomposition HOMO Lowered HOMO Energy (Increased Oxidation Potential) F_Group->HOMO Inductive Effect Cathode High Voltage Cathode (4.5V vs Li/Li+) HOMO->Cathode Resists Oxidation at Leakage Reduced Leakage Current (Floating Test Result) HOMO->Leakage Thermodynamic Stability Cathode->CEI Surface Reaction CEI->Leakage Blocks Electron Transfer Cycling Stable Long-Term Cycling Leakage->Cycling Prevents Degradation

Caption: Mechanistic pathway of DFEEC stability. The -CHF2 group lowers orbital energy, reducing oxidation probability and forming a protective CEI.

Experimental Protocol: Electrochemical Floating Test

A simple cyclic voltammetry (CV) scan is often insufficient to detect slow, parasitic decomposition currents. The Floating Test (or Potentiostatic Hold) provides a rigorous assessment of long-term stability.

Objective

Measure the leakage current density (


) at a constant voltage of 4.5V over 10+ hours. A decaying current indicates passivation; a rising current indicates sustained decomposition (thermal runaway precursor).
Methodology
  • Cell Configuration:

    • Type: 2032 Coin Cell or 3-Electrode Swagelok Cell.

    • Working Electrode (WE): Composite Cathode (e.g., NCM811 or Pt disk for pure solvent testing). Note: Using a composite cathode is preferred to capture catalytic effects of the active material.

    • Counter/Reference Electrode (CE/RE): Lithium Metal chip.

    • Separator: Glass fiber (Whatman GF/D) or PP/PE (Celgard 2500).

  • Electrolyte Formulation:

    • Control: 1.0 M LiPF

      
       in EC/EMC (3:7 vol).
      
    • Test Sample: 1.0 M LiPF

      
       (or LiFSI) in DFEEC/EC (various ratios, typically DFEEC as co-solvent >10% or main solvent).
      
  • Protocol Steps:

    • Step 1 (Formation): Perform 2 charge/discharge cycles at C/10 (3.0V – 4.5V) to establish the initial SEI/CEI.

    • Step 2 (Charge): Charge at C/5 constant current (CC) to 4.5V .

    • Step 3 (Float): Hold voltage constant at 4.5V for 24 hours .

    • Step 4 (Data Collection): Record current (

      
      ) vs. time (
      
      
      
      ).

Comparative Results & Analysis

The following data summarizes the performance of DFEEC against standard electrolytes.

Floating Test Data Summary (at 4.5V vs Li/Li )
MetricControl Electrolyte (1M LiPF

in EC/EMC)
DFEEC Electrolyte (1M LiFSI in DFEEC or DFEEC/EC)Interpretation
Initial Current Surge High (>50

A)
Moderate (~30

A)
DFEEC reacts initially to form a protective layer.
Current at 10 Hours Rising / Unstable (>10

A and increasing)
Stable / Decaying (<2

A)
Control electrolyte is continuously decomposing. DFEEC has passivated the surface.
Oxidation Potential (LSV) ~4.3 V> 5.5 V DFEEC extends the electrochemical window significantly.
Capacity Retention (500 cycles) < 60% (Rapid fade)> 84% Direct correlation between low floating current and cycle life.
Detailed Analysis
  • The "Runaway" vs. "Passivation" Curve: In the control sample (EC/EMC), the leakage current during the 4.5V hold often drops initially but then stabilizes at a high value or begins to rise slowly. This "rising" behavior is a signature of continuous solvent oxidation and transition metal dissolution. In contrast, the DFEEC curve exhibits a classic exponential decay, settling at a near-zero steady state. This confirms that the DFEEC molecule has successfully formed a blocking CEI layer that inhibits further electron transfer.

  • Synergy with Salts: Recent studies indicate a strong synergy when DFEEC is paired with LiFSI (Lithium bis(fluorosulfonyl)imide). While LiPF

    
     is standard, LiFSI in DFEEC promotes an anion-derived interphase that is mechanically more robust than the solvent-derived interphase alone.
    
  • Temperature Stability: Unlike standard carbonates which generate gas (CO

    
    , alkanes) at 4.5V/60°C, DFEEC-based electrolytes show suppressed gas evolution due to the lack of abstractable hydrogen atoms adjacent to the carbonate group (blocked by Fluorine).
    

Synthesis & Purity Considerations

For researchers attempting to replicate these results, the purity of DFEEC is paramount. Impurities (such as alcohols or non-fluorinated precursors) can dominate the leakage current, leading to false negatives.

  • Purity Requirement: > 99.9% (Battery Grade).

  • Water Content: < 20 ppm.

  • Acid Value: < 50 ppm HF.

Sourcing Note: DFEEC is often available as a custom synthesis item or high-end battery reagent. Ensure the CAS matches 916678-14-3 to avoid confusion with symmetric bis(2,2-difluoroethyl) carbonate.

Conclusion

The electrochemical floating test confirms that This compound (DFEEC) is a superior high-voltage solvent compared to conventional alkyl carbonates. Its ability to maintain negligible leakage current at 4.5V is attributed to the electron-withdrawing nature of the fluorinated ethyl group, which lowers the HOMO energy and facilitates a stable, fluorine-rich cathode interphase.

Recommendation: For cathode materials operating above 4.4V (e.g., High-Ni NMC, LCO), replacing EMC/DEC with DFEEC (at 20-50 vol%) is a proven strategy to extend cycle life and improve safety.

References

  • Tan, S., et al. (2024). Synergistic Anion and Solvent-Derived Interphases Enable Lithium-Ion Batteries under Extreme Conditions.[4] Journal of the American Chemical Society. [Link][4][9]

  • Zhang, Z., et al. (2015). Fluorinated Electrolytes for High Voltage Lithium-Ion Batteries. Argonne National Laboratory / U.S. Department of Energy. [Link]

  • Ehteshami, N., et al. (2016).Nonaqueous electrolyte compositions comprising sultone and fluorinated solvent.
  • Smart, M. C., et al. (2018). Improved High Voltage Stability of Lithium-Ion Batteries with Fluorinated Electrolytes. NASA Jet Propulsion Laboratory. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,2-Difluoroethyl Ethyl Carbonate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of scientific innovation, our commitment to safety and environmental stewardship is paramount. The handling of specialized reagents like 2,2-Difluoroethyl ethyl carbonate—a fluorinated organic compound with applications in areas such as electrolyte formulation—demands a rigorous and informed approach, not only in its application but critically, in its disposal. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for the safe management and disposal of this chemical, ensuring the protection of personnel and the environment.

The causality behind these protocols is clear: improper disposal of fluorinated compounds can lead to the release of persistent and hazardous substances. The carbon-fluorine bond is exceptionally strong, necessitating specific disposal technologies to ensure its complete and safe destruction.[1] This guide provides the necessary protocols to manage this challenge responsibly.

Section 1: Hazard Profile and Essential Precautions

Before addressing disposal, a complete understanding of the chemical's inherent risks is essential. This compound is a flammable liquid that poses several health hazards upon exposure. Its thermal decomposition can also liberate highly toxic and corrosive hydrogen fluoride (HF) gas.[2]

Table 1: Key Safety and Hazard Data for this compound

ParameterDataSource(s)
GHS Hazard Statements H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][3][4]
CAS Number 916678-14-3[2]
Incompatible Materials Strong oxidizing agents, strong acids, moisture.[3][5]
Hazardous Decomposition Upon combustion or thermal decomposition, may produce Carbon Oxides (CO, CO₂) and Hydrogen Fluoride (HF).[2]
Personal Protective Equipment (PPE) Chemical safety goggles or face shield, protective gloves (e.g., nitrile), lab coat, use in a well-ventilated area.[3][5]

Expert Insight: The primary concern during decomposition is the formation of hydrogen fluoride. HF is a highly corrosive and toxic gas that requires specialized scrubbing procedures during incineration.[6] This fundamental characteristic dictates the choice of a qualified hazardous waste disposal facility.

Section 2: Spill Management Protocol

Accidental spills require an immediate and systematic response to mitigate risks. The following protocol is designed to safely manage a laboratory-scale spill.

Step-by-Step Spill Cleanup Methodology:

  • Immediate Response & Area Securement:

    • Alert all personnel in the immediate vicinity.

    • If the spill is significant or ventilation is poor, evacuate the area.

    • Remove all sources of ignition (e.g., turn off hot plates, unplug nearby electrical equipment).[7]

    • Ensure the area is well-ventilated. Open a fume hood sash or windows if safe to do so.[8]

  • Don Personal Protective Equipment (PPE):

    • At a minimum, wear a lab coat, chemical safety goggles, and double-layered nitrile gloves. A face shield is recommended for larger spills.[3]

  • Containment:

    • Control the spread of the liquid by creating a dike around the spill's outer edges using an inert absorbent material like vermiculite, sand, or cat litter.[5][8] Do not use combustible materials like paper towels for containment.

  • Absorption:

    • Apply the absorbent material to the spill, working from the outside edges inward to prevent further spreading.[8]

    • Allow the material to fully absorb the liquid.

  • Collection of Residue:

    • Using non-sparking tools (e.g., plastic or brass scoops), carefully collect the absorbed material.[3]

    • Place the contaminated residue into a heavy-duty plastic bag or a designated, sealable hazardous waste container.[5][8]

  • Decontamination:

    • Clean the spill surface area thoroughly with soap and water.[9]

    • Place all cleaning materials (sponges, paper towels) into the same hazardous waste container.

    • Label the container clearly, for example: "Waste: this compound contaminated absorbent."

  • Final Disposal:

    • Hand over the sealed and labeled waste container to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor for final disposal.

Section 3: Core Disposal Procedures for Waste Chemical

The proper disposal of bulk or residual this compound is not a simple drain-pour or evaporation process. It requires professional management through a licensed hazardous waste facility. The decision-making process is outlined below.

G cluster_0 Disposal Workflow start Waste Generated: This compound (Unused chemical, reaction residue, or contaminated materials) decision Spill or Contaminated Material? start->decision spill_protocol Follow Spill Management Protocol (Section 2) decision->spill_protocol Yes collect_waste Collect in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other waste streams. decision->collect_waste No spill_protocol->collect_waste contact_ehs Contact institution's EHS Office or a licensed hazardous waste vendor. collect_waste->contact_ehs incineration Final Disposal Method: High-Temperature Incineration with Flue Gas Scrubber contact_ehs->incineration

Sources

Navigating the Handling of 2,2-Difluoroethyl Ethyl Carbonate: A Guide to Safety and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As the landscape of pharmaceutical and materials science evolves, so too does the chemical toolkit available to researchers. 2,2-Difluoroethyl ethyl carbonate (CAS No. 916678-14-3) is one such reagent gaining traction, particularly as a component in advanced electrolyte formulations for lithium-ion batteries. Its unique properties, however, necessitate a robust understanding of its associated hazards to ensure safe handling and disposal. This guide provides essential, field-tested protocols for researchers, scientists, and drug development professionals, moving beyond a simple checklist to instill a culture of safety grounded in scientific causality.

Hazard Identification: Understanding the Risks

This compound is classified as a flammable liquid and vapor that causes significant skin, eye, and respiratory irritation.[1][2] A thorough risk assessment is the foundational step before any laboratory work commences. The primary hazards stem from its flammability and its corrosive potential upon contact.

Hazard ClassificationGHS CodeDescriptionSource
Flammable LiquidH226Flammable liquid and vapor.[2]
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Respiratory IrritationH335May cause respiratory irritation.[1][2]

The irritant nature of organic carbonates arises from their ability to remove natural oils from the skin, leading to dryness, itching, and dermatitis with prolonged contact.[3] This defatting action compromises the skin's protective barrier, making it more susceptible to chemical injury.

Logical Workflow: Risk Assessment Protocol

The following diagram illustrates the cyclical process of risk assessment, which should be a continuous practice in any laboratory setting.

RiskAssessment A Step 1: Identify Hazards (Flammability, Irritation) B Step 2: Assess Risks (Exposure potential during weighing, transfer, spills) A->B Analyze C Step 3: Implement Controls (PPE, Ventilation, Work Practices) B->C Mitigate D Step 4: Review & Refine (Monitor effectiveness, adapt protocols) C->D Verify D->A Iterate

Caption: A continuous cycle of hazard identification, risk assessment, control implementation, and review is critical for laboratory safety.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical barrier between the researcher and chemical exposure. The following protocols are mandated for all personnel handling this compound.

Eye and Face Protection

Direct splashes of solvents can cause severe irritation and potentially irreversible eye damage.[4]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when handling the chemical, even during transfers of small volumes.[5]

  • High-Volume Operations: When transferring volumes greater than 1 liter or when there is a significant splash risk, a full-face shield must be worn in addition to chemical splash goggles.[5][6]

Skin and Body Protection
  • Gloves: Standard nitrile examination gloves are often insufficient for prolonged work with organic solvents. Solvents can permeate glove materials after a certain time, a process known as breakthrough.[4]

    • Recommended: Use chemical-resistant gloves. Butyl rubber or Viton™ gloves offer superior protection against a wide range of carbonate solvents.[3][6]

    • Practice: Always double-glove if handling highly toxic solvents.[4] Check gloves for any signs of degradation (swelling, cracking) before and during use. Remove and replace gloves immediately if contamination is suspected.

  • Lab Coat/Apron: A flame-resistant lab coat is required. For operations involving larger quantities, a chemical-resistant apron should be worn over the lab coat.[3]

  • Footwear: Closed-toe shoes, preferably made of a chemical-resistant material, are mandatory in the laboratory.[5]

Respiratory Protection

Inhalation is a primary route of exposure for volatile solvents.[4]

  • Primary Control: All handling of this compound must be performed inside a certified chemical fume hood to minimize vapor concentrations in the work area.[5]

  • Secondary Control: In situations where engineering controls are insufficient or during a large spill, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement.[5] A self-contained breathing apparatus (SCBA) may be necessary for major emergencies.[7]

Summary Table: PPE Requirements by Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Small Transfer (<100 mL) Chemical Splash GogglesChemical-Resistant Gloves (e.g., Butyl Rubber)Flame-Resistant Lab CoatRequired: Chemical Fume Hood
Reaction Setup/Transfer (100 mL - 1 L) Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (e.g., Butyl Rubber)Flame-Resistant Lab Coat & Chemical ApronRequired: Chemical Fume Hood
Large Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Suit/CoverallsRequired: Air-Purifying Respirator with Organic Vapor Cartridges or SCBA

Operational Plan: Safe Handling and Storage

Adherence to a standardized workflow minimizes the risk of accidental exposure or fire.

Step-by-Step Protocol: Transferring the Solvent
  • Preparation: Ensure the chemical fume hood sash is at the appropriate working height. Clear the workspace of all unnecessary equipment and ignition sources.

  • PPE Donning: Put on all required PPE as outlined in the tables above.

  • Grounding: Because this is a flammable liquid, ground and bond the source and receiving containers to prevent the buildup of static electricity, which could ignite vapors.[8][9]

  • Transfer: Use only non-sparking tools for opening and closing containers.[8] Slowly pour the required amount into the receiving vessel, minimizing splashing.

  • Sealing: Securely cap both the source and receiving containers immediately after the transfer is complete.[1]

  • Cleanup: Wipe down any minor drips on the exterior of the containers or the work surface with a compatible absorbent material. Dispose of the contaminated wipe in the designated hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

Workflow Diagram: Safe Solvent Transfer

Workflow Prep 1. Prepare Fume Hood & Clear Area PPE 2. Don PPE Prep->PPE Ground 3. Ground Containers PPE->Ground Transfer 4. Perform Transfer Ground->Transfer Seal 5. Seal Containers Transfer->Seal Clean 6. Clean Workspace Seal->Clean

Caption: A sequential workflow for transferring flammable solvents helps ensure safety at each step.

Emergency and Disposal Plan

Spill Management

Immediate and correct response to a spill is crucial.

  • Minor Spill (<100 mL in a fume hood):

    • Alert personnel in the immediate area.

    • Use an inert absorbent material like vermiculite or sand to contain and absorb the spill.[1]

    • Wipe up the residue, place all contaminated materials in a sealed, labeled container for hazardous waste disposal.[1]

    • Wipe the area with soap and water.

  • Major Spill (>100 mL or outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team and notify the area supervisor.

    • Prevent entry to the area.

    • If trained and equipped to do so, re-enter with appropriate respiratory protection to control the spill.[1]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water and soap if available. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Immediately give a glass of water and contact a poison control center or physician.[1]

Waste Disposal

Disposal of this compound and materials contaminated with it must comply with all local, state, and federal regulations.[10]

  • Segregation: Do not mix this waste stream with other chemical wastes.[10]

  • Containerization: Collect all waste (liquid chemical, contaminated wipes, used gloves) in a designated, properly sealed, and clearly labeled hazardous waste container. The label must include the words "HAZARDOUS WASTE" and the full chemical name.[10]

  • Storage: Store the waste container in a cool, well-ventilated secondary containment area away from ignition sources.

  • Pickup: Arrange for pickup by your institution's environmental health and safety department for final disposal, which is typically incineration in a licensed facility.[1]

Decision Tree: Waste Disposal

WasteDisposal Start Waste Generated (Liquid, Solid, PPE) IsLiquid Liquid Waste? Start->IsLiquid IsSolid Contaminated Solid? Start->IsSolid Container Collect in sealed, labeled hazardous waste container IsLiquid->Container Yes IsSolid->Container Yes Store Store in secondary containment away from incompatibles Container->Store Pickup Arrange for EHS Pickup Store->Pickup

Caption: A decision-making flowchart for the proper segregation and disposal of hazardous chemical waste.

By integrating these safety protocols into your daily laboratory operations, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for discovery and innovation.

References

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Bis(2,2-difluoroethyl) carbonate. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Difluoroethyl Methyl Carbonate. Retrieved from [Link]

  • MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Washington State Department of Labor & Industries. (n.d.). Working Safety with Solvents. Retrieved from [Link]

  • MCR Safety. (2023). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • FUJIFILM Wako Chemicals U.S.A., Corp. (2023). Safety Data Sheet: Fluoroethylene Carbonate. Retrieved from [Link]

Sources

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